

ZM-323881: Application Notes and Protocols for Primary Cell Line Treatment

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Compound of Interest

Compound Name: ZM-32

Cat. No.: B15606466

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These application notes provide a comprehensive guide for the use of **ZM-323881**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in primary cell line research. This document outlines the mechanism of action, provides detailed protocols for key in vitro experiments, and summarizes relevant quantitative data to facilitate experimental design and data interpretation.

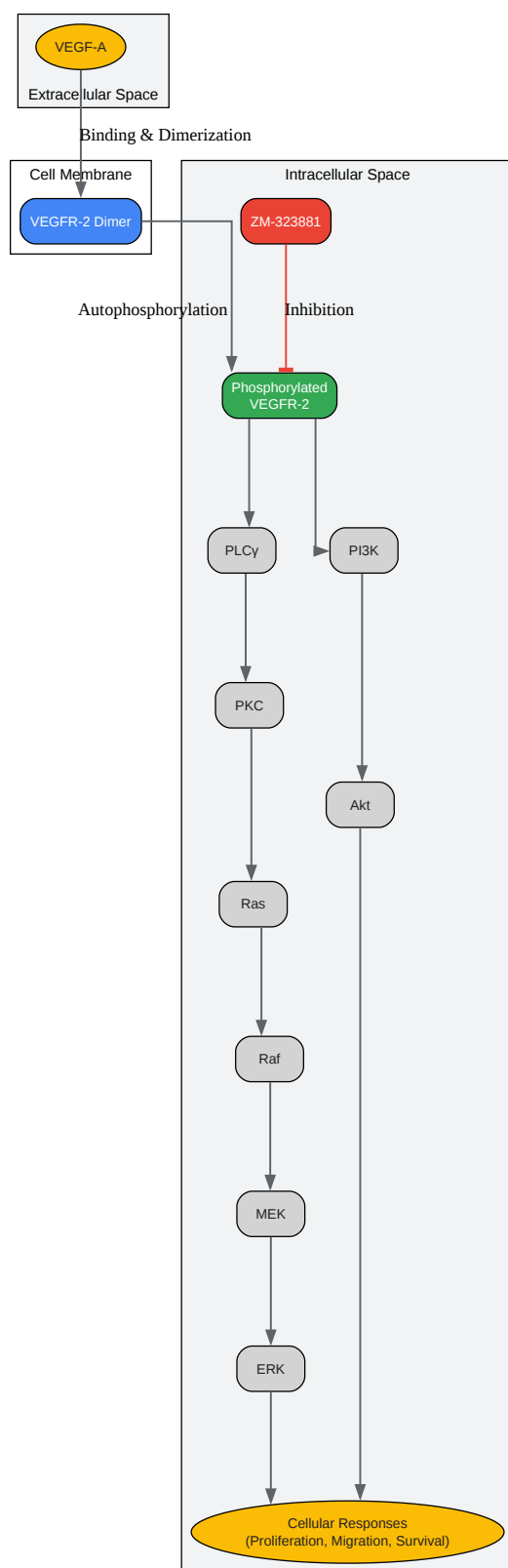
Introduction

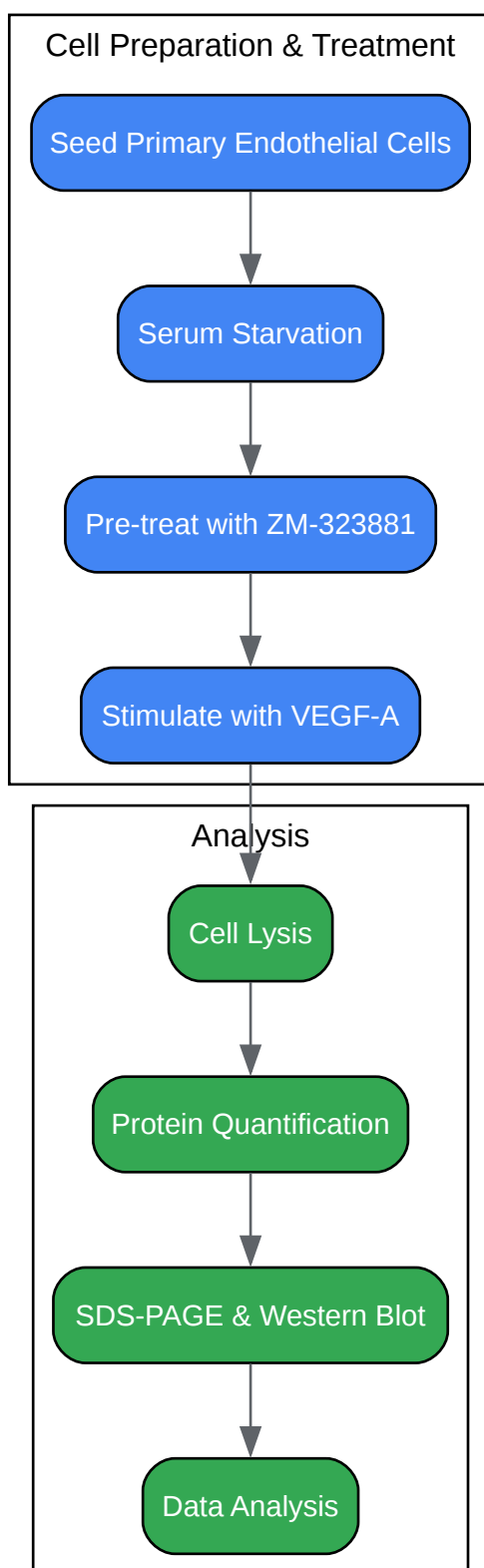
ZM-323881, also known as **ZM-32**, is a small molecule inhibitor that specifically targets the tyrosine kinase activity of VEGFR-2.[1] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, play a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is implicated in various pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1] **ZM-323881** exerts its effects by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, key processes in angiogenesis.

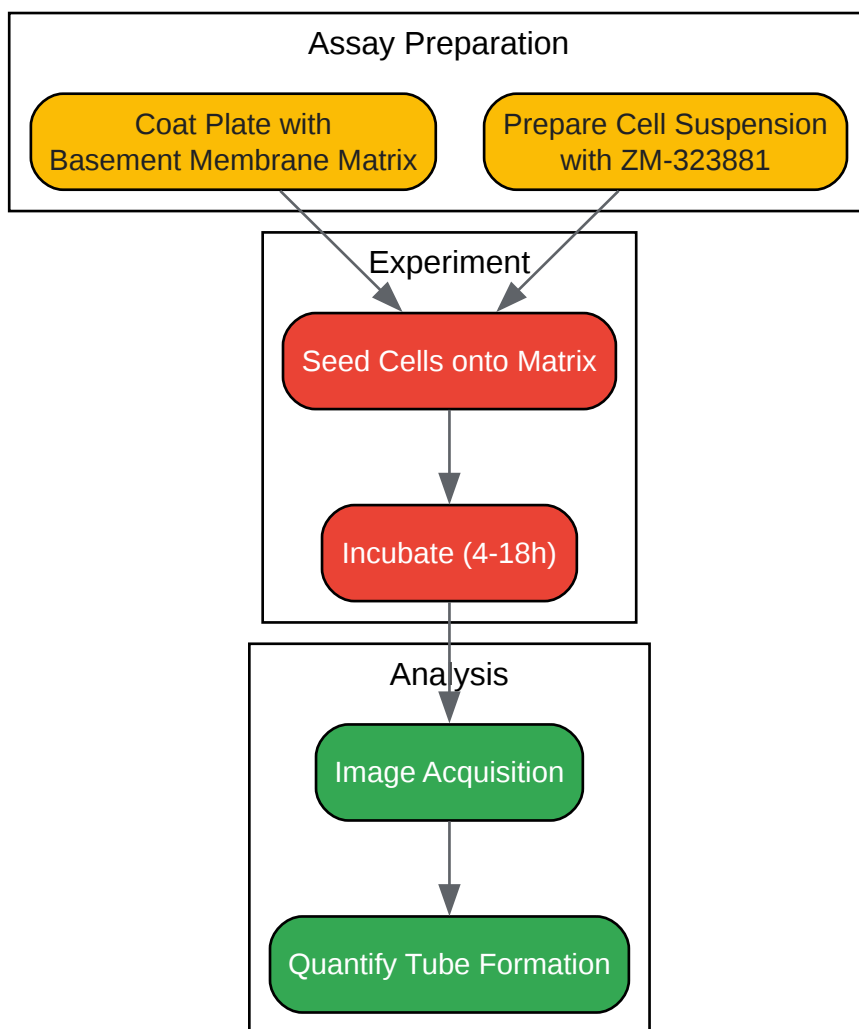
Mechanism of Action

VEGF-A, a potent angiogenic factor, binds to VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This

phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote endothelial cell survival, proliferation, migration, and permeability. **ZM-323881** selectively inhibits this initial phosphorylation step, effectively blocking the entire downstream signaling cascade.







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